molecular formula C6H4Cl2N2O B2918546 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 1823731-18-5

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No. B2918546
CAS RN: 1823731-18-5
M. Wt: 191.01
InChI Key: TWUSNFOMZCUMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine is a research chemical . It is used for pharmaceutical testing and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of this compound is C6H4Cl2N2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 316.9±42.0 °C and its density is predicted to be 1.592±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of related pyrimidine derivatives demonstrates their potential in medicinal chemistry, particularly in the development of antitumor agents. For example, a study described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, highlighting their significant activity against certain carcinomas due to their potent inhibition of mammalian dihydrofolate reductase (Grivsky et al., 1980).

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) due to their structural parameters and electronic properties. A comparison between density functional theory (DFT) and experimental study on thiopyrimidine derivatives has shown their considerable NLO character, recommending their use in optoelectronic high-tech applications (Hussain et al., 2020).

Molecular and Electronic Structure Analysis

Research into the molecular and electronic structures of 1,6-dihydropyrimidine and 4,5-dihydrofuro[2,3-d]pyrimidine derivatives using quantum-chemical methods has provided insights into their planarity, conformational flexibility, and potential applications in materials science (Shishkin & Antonov, 1996).

Third-Order Nonlinear Optical Material Potential

The synthesis and characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) have revealed its potential as a third-order nonlinear optical material, suitable for applications in nonlinear optical devices like optical limiting and optical switching (Murthy et al., 2019).

Crystal Structure Investigations

Studies on the crystal structures of pyrimidine derivatives have shed light on their potential pharmaceutical applications and interactions, emphasizing the importance of non-covalent interactions in the design of new compounds with specific biological activities (Zhang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been used as reagents in the synthesis of substituted pyrimidinediamines, which are potent dual brd4-kinase inhibitors . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins and plays a crucial role in cell growth, inflammation, and cancer progression.

Mode of Action

The presence of the dichloro group could enhance its binding affinity to the target proteins .

Pharmacokinetics

Its predicted properties include a boiling point of 3169±420 °C, a density of 1592±006 g/cm3, and a pKa of -420±020 . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Action Environment

For instance, the compound is predicted to be stable under inert atmosphere and at temperatures between 2-8°C .

properties

IUPAC Name

2,4-dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSNFOMZCUMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823731-18-5
Record name 2,4-dichloro-5H,6H-furo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.